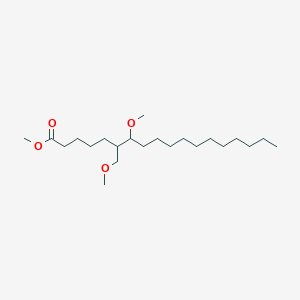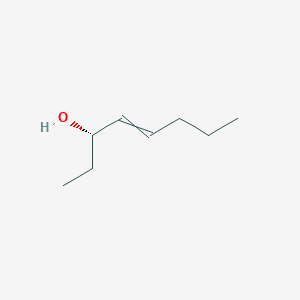![molecular formula C13H16O2 B12579076 Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- CAS No. 603040-81-9](/img/structure/B12579076.png)
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a methoxy group and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- typically involves the reaction of 1-methoxy-4-hydroxybenzene with 1-methyl-3-butyn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the butynyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinones, reduced alkanes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and butynyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methoxy-4-methyl-
- Benzene, 1-methoxy-4-ethyl-
- Benzene, 1-methoxy-4-propyl-
Uniqueness
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- is unique due to the presence of the butynyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
603040-81-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-methoxy-4-[[(2R)-pent-4-yn-2-yl]oxymethyl]benzene |
InChI |
InChI=1S/C13H16O2/c1-4-5-11(2)15-10-12-6-8-13(14-3)9-7-12/h1,6-9,11H,5,10H2,2-3H3/t11-/m1/s1 |
InChI Key |
GVBCPWJWKGNPMQ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC#C)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CC#C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



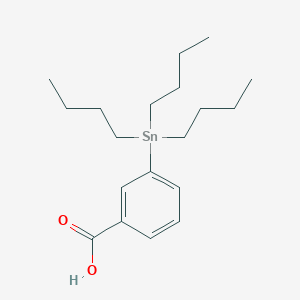
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
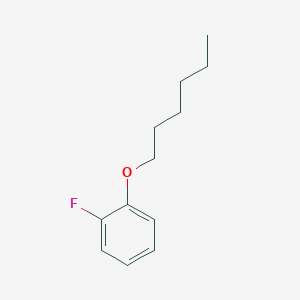
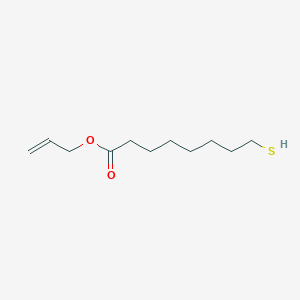
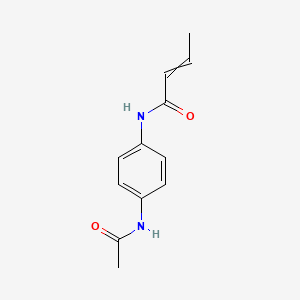
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

